molecular formula C16H21N5O3 B254325 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B254325
M. Wt: 331.37 g/mol
InChI Key: LUHKODREWZPOBU-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as EIBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EIBH is a hydrazone derivative that has been synthesized through a multi-step reaction process.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including enzymes and receptors. 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. It has also been found to interact with various receptors, including adenosine A1 and A2A receptors.
Biochemical and Physiological Effects
3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. It is also stable under various conditions and can be stored for extended periods without significant degradation. However, 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has some limitations for lab experiments. It is highly reactive and can react with various functional groups, which can complicate its use in some experiments. It is also relatively expensive, which can limit its use in some research projects.

Future Directions

There are several future directions for the research of 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One potential direction is the development of new 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, which can provide insights into its biological activity. Additionally, the use of 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in the development of new materials with desirable properties is an area of potential research. Finally, the investigation of the potential applications of 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in the determination of various metal ions is another area of potential research.
Conclusion
In conclusion, 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a hydrazone derivative that has gained significant attention in scientific research due to its potential applications in various fields. It is easy to synthesize and has been investigated for its potential applications in medicinal chemistry, material science, and analytical chemistry. 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to exhibit various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research of 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, including the development of new derivatives, investigation of its mechanism of action, and potential applications in the determination of various metal ions.

Synthesis Methods

The synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves a multi-step reaction process that starts with the reaction of 3-ethoxy-4-isopropoxybenzaldehyde with hydrazine hydrate to form 3-ethoxy-4-isopropoxybenzaldehyde hydrazone. This intermediate product is then reacted with methyl isocyanate to form 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazine. Finally, the reaction of this compound with ethyl chloroacetate leads to the formation of 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone.

Scientific Research Applications

3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been investigated for its anticancer, antifungal, and antibacterial activities. It has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been reported to possess potent antifungal and antibacterial activities against various strains of fungi and bacteria.
In material science, 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been studied for its potential applications in the development of new materials. It has been found to exhibit excellent thermal stability and can be used as a building block for the synthesis of new materials with desirable properties.
In analytical chemistry, 3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been used as a reagent for the determination of various metal ions, including copper, iron, and zinc. It has been found to form stable complexes with these metal ions, which can be easily detected using various analytical techniques.

properties

Product Name

3-Ethoxy-4-isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

5-[(2E)-2-[(3-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C16H21N5O3/c1-5-23-14-8-12(6-7-13(14)24-10(2)3)9-17-20-15-11(4)19-21-16(22)18-15/h6-10H,5H2,1-4H3,(H2,18,20,21,22)/b17-9+

InChI Key

LUHKODREWZPOBU-RQZCQDPDSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=O)NN=C2C)OC(C)C

SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2C)OC(C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2C)OC(C)C

Origin of Product

United States

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